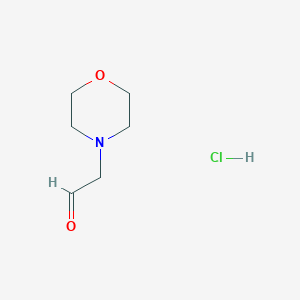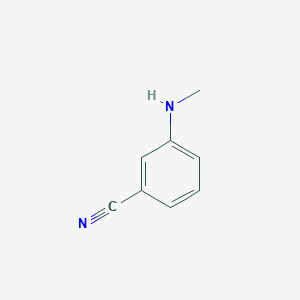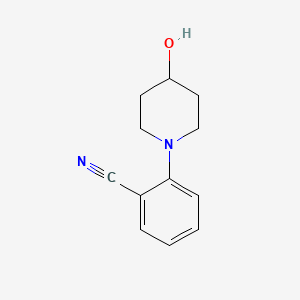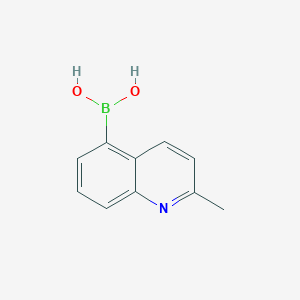
(2-Methylquinolin-5-YL)boronic acid
説明
科学的研究の応用
Fluorescent Boronic Acids
A study by Cheng et al. (2010) explores a series of isoquinolinylboronic acids, including (2-Methylquinolin-5-YL)boronic acid, which exhibit high affinities for diol-containing compounds at physiological pH. These compounds, when interacting with sugars like D-glucose, show significant fluorescence changes, making them potential candidates for sensor design (Cheng et al., 2010).
Synthesis of Quinoline Derivatives
Trofimov et al. (2018) investigated the reaction of 2-methylquinoline with various compounds under mild conditions, leading to the formation of quinoline derivatives. This study highlights the chemical versatility and potential applications of 2-methylquinoline in synthesizing complex organic molecules (Trofimov et al., 2018).
Boronic Acid-Functionalized Copolymers
Vancoillie et al. (2016) discuss the synthesis of boronic acid-decorated poly(2-oxazoline)s. These (co)polymers exhibit responsiveness to pH and sugar concentrations, making them suitable for applications in drug delivery and sensor materials. The study addresses the challenges and advances in boronic acid-based polymer research (Vancoillie et al., 2016).
Chemosensor Design
Laughlin et al. (2012) studied the kinetic properties of the binding between arylboronic acids, including isoquinolinylboronic acids, and various sugars. These findings are crucial for understanding the rapid binding behavior of boronic acids with sugars, which is fundamental in designing effective chemosensors (Laughlin et al., 2012).
Photophysical Properties
Li et al. (2010) synthesized a series of novel quinoline-based aryl-substituted styryl derivatives, starting with (2-methylquinolin-5-YL)boronic acid. This work contributes to understanding the photophysical properties of these compounds, which could be significant in the development of new materials and sensors (Li et al., 2010).
C–H Borylation Studies
Tajuddin et al. (2012) conducted a study on the borylation of quinolines, including 2-methylquinoline, which provides insights into the regiochemistry and selectivity of these reactions. This research is pertinent in the context of late-stage functionalization of heterocycles like quinolines (Tajuddin et al., 2012).
Scientific Research Applications of (2-Methylquinolin-5-YL)boronic acid
1. Fluorescent Sensor Design
- Fluorescent Boronic Acids for Diol Recognition: A class of isoquinolinylboronic acids, including (2-Methylquinolin-5-YL)boronic acid, shows high affinity for diol-containing compounds at physiological pH, making them suitable for sensor design. These acids exhibit significant fluorescence changes upon binding with diols like D-glucose (Cheng et al., 2010).
2. Organic Synthesis
- Synthesis of Quinoline Derivatives: The compound reacts with 1-(het)aryl-3-phenylprop-2-yn-1-ones under mild conditions to form 2-{5’-(het)aryl[1,1’:3’,1”]terphenyl-4’-yl}quinolines. This highlights its utility in synthesizing complex organic molecules (Trofimov et al., 2018).
3. Polymer Chemistry
- Boronic Acid-Functionalized Copolymers: The compound is part of research on boronic acid-functionalized polymers, which are responsive to pH and sugar concentrations. These properties make them useful in responsive membranes and sensor materials (Vancoillie et al., 2016).
4. Chemosensor Kinetics
- Kinetic Study of Boronic Acid-Diol Binding: The compound's binding kinetics with various sugars were studied, providing insights into its rapid binding behavior, crucial for the design of effective chemosensors (Ni et al., 2012).
5. Photophysical Properties
- Quinoline-Based Aryl Substituted Styryl Derivatives: The compound's reactions with boronic acid derivatives were studied to create novel quinoline-based derivatives, shedding light on photophysical properties relevant to material development (Li et al., 2010).
特性
IUPAC Name |
(2-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXNRMOAXIQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591796 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-5-YL)boronic acid | |
CAS RN |
628692-16-0 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



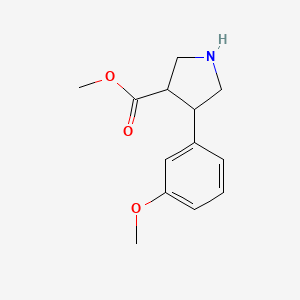
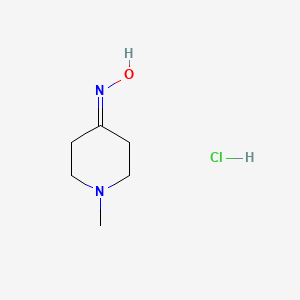
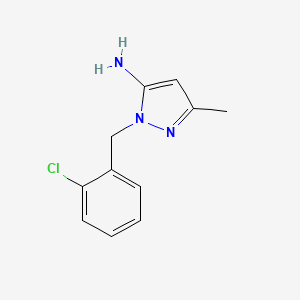
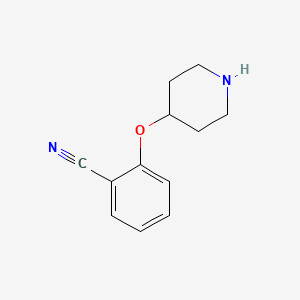
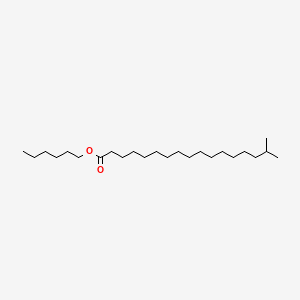
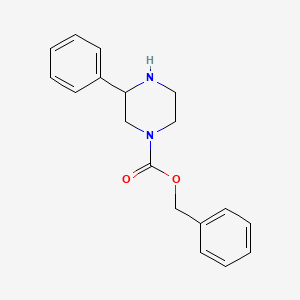
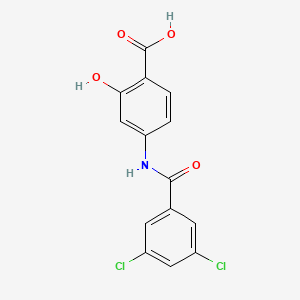
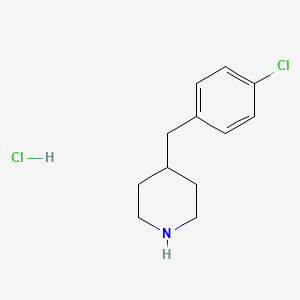
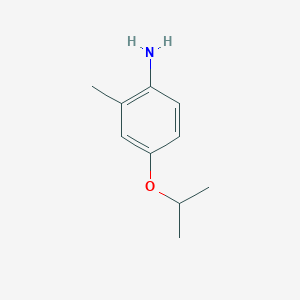
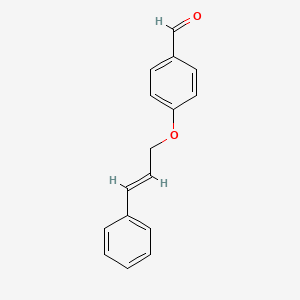
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)
